molecular formula C9H10O3 B1329817 3-Methoxyphenyl acetate CAS No. 5451-83-2

3-Methoxyphenyl acetate

Cat. No.: B1329817
CAS No.: 5451-83-2
M. Wt: 166.17 g/mol
InChI Key: QQYNGKGFOZQMHD-UHFFFAOYSA-N
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Description

3-Methoxyphenyl acetate is an organic compound with the molecular formula C9H10O3. It is also known as 3-methoxyphenyl ethanoate. This compound is characterized by a methoxy group attached to a phenyl ring, which is further connected to an acetate group. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxyphenyl acetate can be synthesized through the esterification of 3-methoxyphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of solvents like dichloromethane to facilitate the reaction and improve product isolation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding phenolic compounds.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 3-Methoxybenzoic acid.

    Reduction: 3-Methoxyphenyl ethanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-Methoxyphenyl acetate is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies related to enzyme-substrate interactions and metabolic pathways.

    Medicine: Research on its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Employed in the manufacture of fragrances, flavors, and pharmaceuticals.

Comparison with Similar Compounds

    3-Methoxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of an acetate group.

    3-Methoxybenzyl alcohol: Contains a hydroxyl group instead of an acetate group.

    3-Methoxyphenol: Lacks the acetate group, having only the methoxy and hydroxyl groups on the phenyl ring.

Uniqueness: 3-Methoxyphenyl acetate is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties compared to its analogs. This makes it particularly valuable in synthetic organic chemistry and industrial applications.

Properties

IUPAC Name

(3-methoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7(10)12-9-5-3-4-8(6-9)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYNGKGFOZQMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202925
Record name Phenol, 3-methoxy-, acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5451-83-2
Record name m-Anisyl acetate
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Record name m-Acetoxyanisole
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21867
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 3-methoxy-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHOXYPHENYL ACETATE
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Record name M-METHOXYPHENYL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of 3-Methoxyphenyl acetate and what are its key spectroscopic characteristics?

A1: this compound (C11H14O3) is an ester formed by the condensation reaction between 3-Methoxyphenol and acetic acid.

  • Spectroscopic data: While the provided abstracts do not offer detailed spectroscopic data for this compound specifically, they mention techniques like FTIR, 1H NMR, and ESI mass spectrometry as characterization methods for similar compounds []. These techniques are commonly employed to confirm the structure and purity of synthesized molecules.

Q2: Are there any known applications of this compound as a catalyst or an intermediate in chemical synthesis?

A3: The provided research highlights the use of ethyl 2-(3-methoxyphenyl)acetate, a closely related compound, as an intermediate in the synthesis of biologically active heterocyclic compounds []. While the specific applications of this compound are not discussed, its structural similarity suggests potential use as a building block for synthesizing other valuable molecules. For example, it could be used as a starting material for synthesizing 8-methoxyhomophthalic anhydrides, which are key intermediates for producing anthracyclinones and peri-hydroxylated polycyclic aromatic compounds [].

Q3: Has computational chemistry been used to study this compound or its analogs?

A4: One of the provided abstracts mentions the use of quantitative structure-activity relationship (QSAR) analysis in the context of evaluating the antibacterial activity of depsides, which are structurally related to esters []. This suggests that computational methods like QSAR could be valuable tools for exploring the structure-activity relationships of this compound and predicting the properties of its analogs.

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